

# Spectroscopic Profile of 4-Nitrosodiphenylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrosodiphenylamine**, a chemical intermediate of interest in various industrial and research applications. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

# **Ultraviolet-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of **4-Nitrosodiphenylamine** is characterized by two main absorption maxima, indicating the presence of chromophores within the molecule. These absorptions are attributed to  $\pi \to \pi^*$  and  $\pi \to \pi^*$  electronic transitions.

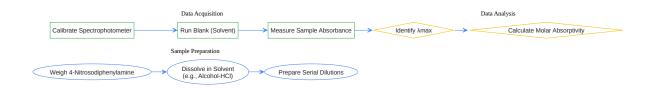
Table 1: UV-Vis Spectroscopic Data of **4-Nitrosodiphenylamine** 

Wavelength (λmax)	Molar Absorptivity (ε)	Solvent System
259 nm	4170 M <sup>-1</sup> cm <sup>-1</sup>	Alcohol-Hydrochloric Acid
406 nm	20420 M <sup>-1</sup> cm <sup>-1</sup>	Alcohol-Hydrochloric Acid
392 nm	Not Reported	Not Specified

Experimental Protocol: UV-Vis Spectroscopy



A solution of **4-Nitrosodiphenylamine** is prepared in a suitable solvent, such as an alcohol-hydrochloric acid mixture, to a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference. The instrument parameters, such as scan speed and slit width, should be optimized to obtain a high-quality spectrum.



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Diagram 1: A generalized workflow for acquiring UV-Vis spectroscopic data.

# Infrared (IR) Spectroscopy

The IR spectrum of **4-Nitrosodiphenylamine** provides valuable information about the functional groups present in the molecule. Key vibrational frequencies correspond to the N-H, C-H, N=O, and aromatic C=C bonds.

Table 2: Key IR Absorption Bands for 4-Nitrosodiphenylamine



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	
~3300	Medium	N-H stretch	
3100-3000	Medium	Aromatic C-H stretch	
1600-1585	Medium-Strong	Aromatic C=C stretch	
~1500	Strong	N=O stretch (nitroso group)	
1500-1400	Medium-Strong	Aromatic C=C stretch	
900-675	Strong	Aromatic C-H out-of-plane bend	

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground **4-Nitrosodiphenylamine** (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet. The IR spectrum of the KBr pellet is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **4-Nitrosodiphenylamine**. The chemical shifts and coupling patterns in the <sup>1</sup>H and <sup>13</sup>C NMR spectra are indicative of the electronic environment of each nucleus.

Table 3: <sup>1</sup>H NMR Spectroscopic Data of **4-Nitrosodiphenylamine** 



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.1	d	2H	Aromatic protons ortho to NO group
~7.4	t	2H	Aromatic protons meta to NH group on the unsubstituted ring
~7.2	d	2H	Aromatic protons ortho to NH group on the unsubstituted ring
~7.0	d	2H	Aromatic protons meta to NO group
~6.5	s (broad)	1H	N-H proton

Table 4: <sup>13</sup>C NMR Spectroscopic Data of **4-Nitrosodiphenylamine** 

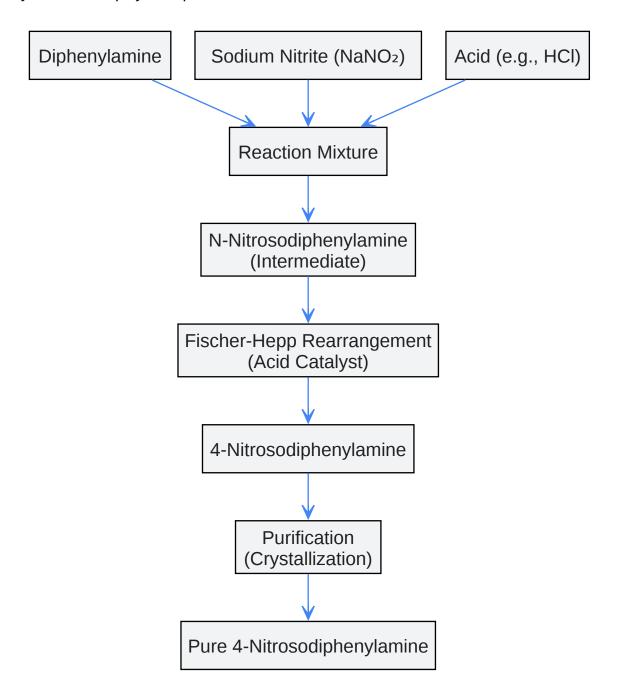
Chemical Shift ( $\delta$ , ppm)	Assignment
~155	C-NO
~145	C-NH (ipso) on the nitroso-substituted ring
~140	C-NH (ipso) on the unsubstituted ring
~130	Aromatic CH
~125	Aromatic CH
~120	Aromatic CH
~115	Aromatic CH

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of **4-Nitrosodiphenylamine** is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. A small amount of a reference standard, such



as tetramethylsilane (TMS), is added. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer. For <sup>1</sup>H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For <sup>13</sup>C NMR, broadband proton decoupling is typically used to simplify the spectrum.



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